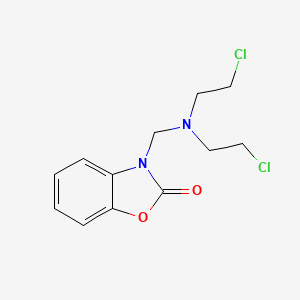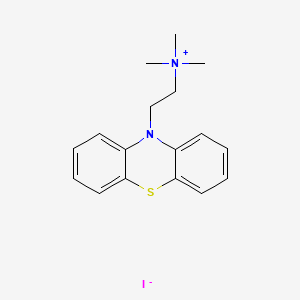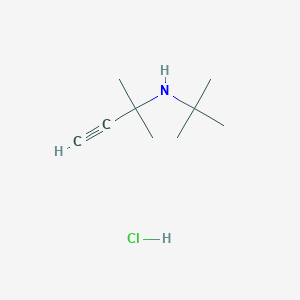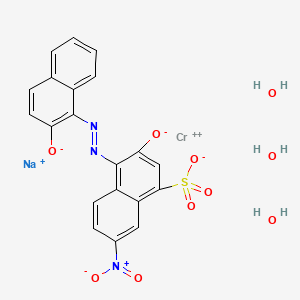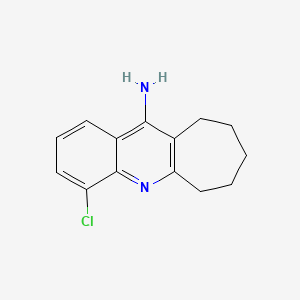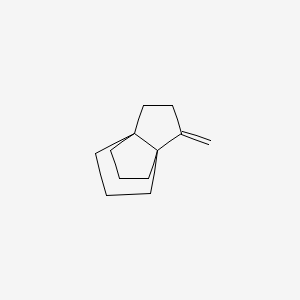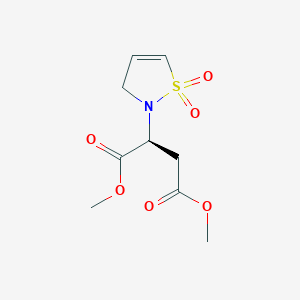
Butanedioic acid,2-(1,1-dioxido-2(3H)-isothiazolyl)-, 1,4-dimethyl ester, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid,2-(1,1-dioxido-2(3H)-isothiazolyl)-, 1,4-dimethyl ester, (2S)- is a complex organic compound with significant potential in various scientific fields. This compound features a butanedioic acid backbone with an isothiazolyl group and two methyl ester groups. The (2S) configuration indicates the specific stereochemistry of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid,2-(1,1-dioxido-2(3H)-isothiazolyl)-, 1,4-dimethyl ester, (2S)- typically involves the reaction of butanedioic acid derivatives with isothiazole compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid,2-(1,1-dioxido-2(3H)-isothiazolyl)-, 1,4-dimethyl ester, (2S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the isothiazolyl group.
Substitution: The ester groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Butanedioic acid,2-(1,1-dioxido-2(3H)-isothiazolyl)-, 1,4-dimethyl ester, (2S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butanedioic acid,2-(1,1-dioxido-2(3H)-isothiazolyl)-, 1,4-dimethyl ester, (2S)- involves its interaction with specific molecular targets. The isothiazolyl group can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Butanedioic acid,2-(3,4-dihydro-1,1-dioxido-2H-1,2-thiazin-2-yl)-, 1,4-dimethyl ester, (2S)-
- Butanedioic acid,2-(3,6-dihydro-1,1-dioxido-2H-1,2-thiazin-2-yl)-, 1,4-dimethyl ester, (2S)-
Uniqueness
Butanedioic acid,2-(1,1-dioxido-2(3H)-isothiazolyl)-, 1,4-dimethyl ester, (2S)- is unique due to its specific stereochemistry and the presence of the isothiazolyl group. This configuration imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H13NO6S |
|---|---|
Molecular Weight |
263.27 g/mol |
IUPAC Name |
dimethyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)butanedioate |
InChI |
InChI=1S/C9H13NO6S/c1-15-8(11)6-7(9(12)16-2)10-4-3-5-17(10,13)14/h3,5,7H,4,6H2,1-2H3/t7-/m0/s1 |
InChI Key |
SAXLQINIGHPVEL-ZETCQYMHSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)OC)N1CC=CS1(=O)=O |
Canonical SMILES |
COC(=O)CC(C(=O)OC)N1CC=CS1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


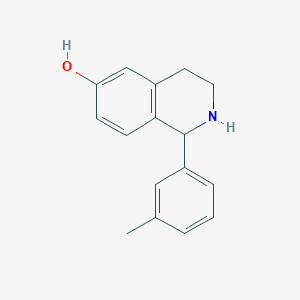
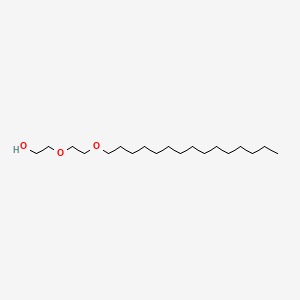

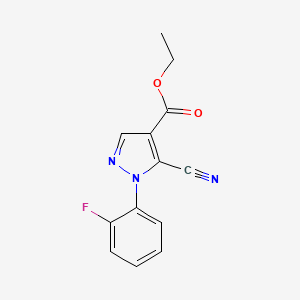
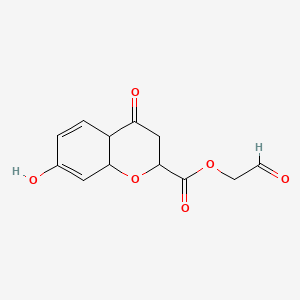

![1,2-Dicarbadodecaborane(12), 1-[(propylthio)methyl]-](/img/structure/B13756594.png)
